3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl-

Beschreibung

Structural Characteristics of 3H-Pyrazol-3-one Core

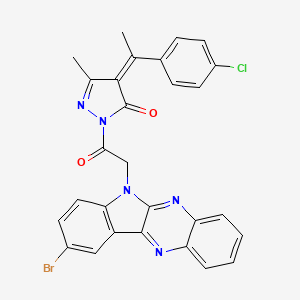

The 3H-pyrazol-3-one core is a five-membered heterocyclic ring system featuring two adjacent nitrogen atoms at positions 1 and 2 and a ketone group at position 3 (Figure 1). This structure exhibits tautomerism, oscillating between lactam (3H-pyrazol-3-one) and lactim (1H-pyrazol-3-ol) forms depending on solvent polarity and substituent effects. In nonpolar solvents like chloroform, the lactim form dominates, stabilized by intramolecular hydrogen bonding, whereas polar solvents such as dimethyl sulfoxide favor the lactam tautomer.

The compound incorporates several critical substituents:

- Position 2 : A (9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl group, which introduces a fused heteroaromatic system (indoloquinoxaline) linked via an acetyl spacer. This substituent enhances π-π stacking interactions and rigidity due to the planar indoloquinoxaline moiety.

- Position 4 : A 1-(4-chlorophenyl)ethylidene group, contributing electron-withdrawing effects from the chlorine atom and steric bulk from the ethylidene chain.

- Position 5 : A methyl group, which sterically shields the core and influences tautomeric equilibrium.

Table 1: Substituent Effects on 3H-Pyrazol-3-one Core

| Position | Substituent | Electronic Effect | Steric Impact |

|---|---|---|---|

| 2 | Indoloquinoxalinyl acetyl | Electron-deficient (Br) | High rigidity |

| 4 | 4-Chlorophenyl ethylidene | Electron-withdrawing (Cl) | Moderate bulk |

| 5 | Methyl | Electron-donating | Low |

The indoloquinoxaline moiety, a bicyclic system combining indole and quinoxaline, extends conjugation and may facilitate interactions with biological targets through hydrophobic and stacking interactions. The acetyl linker at position 2 allows rotational flexibility, potentially enabling adaptive binding modes.

Historical Development of Polyfunctional Pyrazolone Derivatives

The history of pyrazolone derivatives began in 1883 with Ludwig Knorr’s seminal synthesis of antipyrine (phenazone) via condensation of ethyl acetoacetate with phenylhydrazine. This breakthrough marked the advent of synthetic analgesics, with antipyrine dominating medical use until the rise of aspirin in the early 20th century.

Table 2: Milestones in Pyrazolone Derivative Development

| Year | Discovery/Innovation | Key Contributors | Impact |

|---|---|---|---|

| 1883 | Synthesis of antipyrine | Ludwig Knorr | First synthetic analgesic |

| 1920s | Development of dipyrone (Metamizole) | Hoechst AG | Enhanced analgesic potency |

| 1950s | Incorporation into azo dyes (e.g., tartrazine) | Industrial chemists | Expansion into non-pharmaceutical uses |

| 1980s | Edaravone for oxidative stress mitigation | Mitsubishi Pharma | Neuroprotective applications |

| 2010s | Polyfunctional derivatives (e.g., eltrombopag) | GlaxoSmithKline | Targeted therapies for thrombocytopenia |

The shift toward polyfunctional derivatives accelerated in the late 20th century, driven by advances in synthetic methodologies such as transition-metal-catalyzed cross-coupling and regioselective alkylation. For instance, the introduction of the indoloquinoxaline group in modern derivatives leverages Suzuki-Miyaura coupling to attach aromatic systems, enhancing binding specificity. Similarly, the 4-chlorophenyl ethylidene group exemplifies the strategic use of halogen atoms to modulate electronic properties and bioavailability.

The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- epitomizes this trend, combining a historically significant core with contemporary substituents designed for precision in molecular recognition. Its synthesis likely involves sequential functionalization:

Eigenschaften

CAS-Nummer |

119457-35-1 |

|---|---|

Molekularformel |

C28H19BrClN5O2 |

Molekulargewicht |

572.8 g/mol |

IUPAC-Name |

(4Z)-2-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)acetyl]-4-[1-(4-chlorophenyl)ethylidene]-5-methylpyrazol-3-one |

InChI |

InChI=1S/C28H19BrClN5O2/c1-15(17-7-10-19(30)11-8-17)25-16(2)33-35(28(25)37)24(36)14-34-23-12-9-18(29)13-20(23)26-27(34)32-22-6-4-3-5-21(22)31-26/h3-13H,14H2,1-2H3/b25-15- |

InChI-Schlüssel |

FEXJQYUANQLGNS-MYYYXRDXSA-N |

Isomerische SMILES |

CC\1=NN(C(=O)/C1=C(/C)\C2=CC=C(C=C2)Cl)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |

Kanonische SMILES |

CC1=NN(C(=O)C1=C(C)C2=CC=C(C=C2)Cl)C(=O)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy Overview

The synthesis of this compound generally follows a modular approach combining:

- Construction of the pyrazolone core via condensation and cyclization reactions.

- Preparation of the indoloquinoxaline moiety , a fused nitrogen-containing heterocycle.

- Coupling of the pyrazolone and indoloquinoxaline fragments through an acetyl linkage.

- Introduction of the 4-(1-(4-chlorophenyl)ethylidene) substituent via condensation with an appropriate aldehyde or ketone derivative.

This approach leverages well-established organic transformations such as hydrazine condensation, cyclization, acylation, and Knoevenagel-type condensations.

Preparation of the Pyrazolone Core

Pyrazolones are typically synthesized by the reaction of hydrazine derivatives with β-ketoesters or β-diketones under acidic or neutral conditions. The key steps include:

- Condensation of hydrazine hydrate with a β-ketoester or β-diketone to form the pyrazolone ring.

- Cyclization and tautomerization to yield the 2,4-dihydro-3H-pyrazol-3-one structure.

For this compound, the pyrazolone core is substituted at the 5-position with a methyl group, indicating the use of a methyl-substituted β-ketoester or diketone precursor.

Synthesis of the Indoloquinoxaline Moiety

The indoloquinoxaline fragment is a fused heterocyclic system combining indole and quinoxaline rings. Its preparation involves:

- Formation of quinoxaline ring by condensation of o-phenylenediamine derivatives with 1,2-diketones such as glyoxal or benzil under reflux in solvents like ethanol or acetonitrile, often catalyzed by mild acids or heterogeneous catalysts (e.g., TiO2-Pr-SO3H) to improve yield and eco-friendliness.

- Indole ring construction or functionalization is typically achieved via Fischer indole synthesis or by using preformed indole derivatives.

- Bromination at the 9-position of the indoloquinoxaline is introduced either by direct electrophilic bromination or by using brominated starting materials.

Coupling of Pyrazolone and Indoloquinoxaline Units

The linkage between the pyrazolone core and the indoloquinoxaline is through an acetyl group at the 2-position of the pyrazolone. This is generally achieved by:

- Acylation of the pyrazolone nitrogen or carbon with an appropriate acyl chloride or activated ester derived from the indoloquinoxaline-acetic acid derivative.

- Alternatively, condensation of pyrazolone with an indoloquinoxaline acetyl intermediate under controlled conditions to form the 2-acetyl substituted pyrazolone.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Starting Materials / Reagents | Conditions / Catalysts | Outcome / Intermediate |

|---|---|---|---|---|

| 1 | Pyrazolone core synthesis | Hydrazine hydrate + methyl-substituted β-ketoester | Acidic or neutral, reflux in ethanol | 5-methyl-3H-pyrazol-3-one core |

| 2 | Quinoxaline ring formation | o-Phenylenediamine + 1,2-diketone (e.g., benzil) | EtOH, TiO2-Pr-SO3H catalyst, reflux | Quinoxaline intermediate |

| 3 | Indoloquinoxaline assembly | Indole derivative + quinoxaline intermediate | Cyclization, bromination (electrophilic) | 9-bromo-indoloquinoxaline |

| 4 | Acetylation coupling | Pyrazolone + indoloquinoxaline-acetyl chloride | Base or acid catalysis, mild heating | 2-acetyl substituted pyrazolone-indoloquinoxaline |

| 5 | Knoevenagel condensation | Pyrazolone intermediate + 4-chlorophenylacetaldehyde | Base catalyst (piperidine), reflux | Final compound with 4-(1-(4-chlorophenyl)ethylidene) substituent |

Research Findings and Optimization Notes

- The use of heterogeneous acid catalysts such as TiO2-Pr-SO3H in quinoxaline synthesis improves yield and reduces environmental impact.

- Bromination of the indoloquinoxaline ring requires careful control to avoid polybromination and degradation.

- The Knoevenagel condensation step is sensitive to solvent and base choice; ethanol with piperidine is commonly preferred for good yields and purity.

- Purification typically involves recrystallization or chromatographic techniques due to the compound’s complex structure and multiple functional groups.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3H-Pyrazol-3-on-Derivate können verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile oder elektrophile Substitutionsreaktionen, um die funktionellen Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Saure oder basische Katalysatoren für Kondensationsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise:

Oxidation: Kann zu hydroxylierten oder Keton-Derivaten führen.

Reduktion: Könnte Alkohole oder Amine erzeugen.

Substitution: Führt zu verschiedenen substituierten Pyrazolonderivaten.

Wissenschaftliche Forschungsanwendungen

Biological Applications

-

Antitumor Activity

- Recent studies have indicated that derivatives of pyrazolones, including this compound, exhibit significant antitumor properties. The presence of the indole and quinoxaline moieties is believed to enhance their efficacy against cancer cells by interfering with cellular signaling pathways involved in proliferation and apoptosis .

- Antimicrobial Properties

- Anti-inflammatory Effects

Synthetic Methodologies

The synthesis of this compound is notable for its complexity, often involving multi-step processes that incorporate various reagents and catalysts. Recent advancements in synthetic chemistry have focused on eco-friendly approaches to reduce waste and improve yields.

-

Synthesis Routes

- A typical synthetic route involves the reaction of indole derivatives with acetylated pyrazolone intermediates, followed by subsequent modifications to introduce the bromo and phenyl groups. This approach not only enhances the yield but also allows for the introduction of diverse functional groups .

- Optimized Conditions

Case Study 1: Antitumor Screening

A recent study evaluated the antitumor activity of this compound against a panel of cancer cell lines, including breast and lung cancer cells. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 3.8 |

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated significant inhibition zones, particularly against Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Wirkmechanismus

The mechanism of action of 3H-Pyrazol-3-one derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example:

Enzyme inhibition: Inhibiting key enzymes involved in inflammatory pathways.

Receptor binding: Modulating receptor activity to exert therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares Compound A with three analogs from the literature:

*Calculated based on structural analysis.

Key Observations:

Substituent Effects: Bromo vs. 4-Chlorophenyl vs. Methoxyphenyl: The electron-withdrawing Cl in Compound A contrasts with the electron-donating methoxy group in C29H22ClN5O3, affecting solubility and receptor binding .

Spectral Signatures :

Biologische Aktivität

The compound 3H-Pyrazol-3-one, 2,4-dihydro-2-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-(1-(4-chlorophenyl)ethylidene)-5-methyl- is a complex pyrazolone derivative with potential biological activities. This article reviews its synthesis, biological evaluations, and molecular docking studies to elucidate its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions where the pyrazolone core is functionalized with various substituents to enhance its biological activity. The synthetic pathway often includes the reaction of pyrazolone derivatives with aromatic aldehydes and other reagents under controlled conditions.

Antimicrobial Activity

Recent studies have demonstrated that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, a series of quinoline-containing pyrazolone derivatives were tested against various bacterial strains, revealing moderate to significant antibacterial activity. Compounds were evaluated using the cup and plate method against pathogens such as Staphylococcus aureus and Escherichia coli, with results indicating effective inhibition zones ranging from 10 mm to 25 mm depending on the compound structure .

| Compound | Bacterial Strain | Inhibition Zone (mm) | Activity Level |

|---|---|---|---|

| 5d | Staphylococcus aureus | 22 | Significant |

| 5j | E. coli | 18 | Moderate |

| 5b | Klebsiella pneumoniae | 14 | Poor |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolone derivatives has also been explored. For example, compounds derived from pyrazolone exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations of 10 µM, showcasing their potential as anti-inflammatory agents comparable to standard drugs like dexamethasone .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the synthesized compounds to specific biological targets. For example, certain pyrazolone derivatives showed promising binding interactions with aromatase enzymes, which are crucial in steroidogenesis. The most active compound in one study had an IC50 value of 0.0023 µM, demonstrating superior efficacy compared to standard inhibitors like letrozole .

Case Studies

- Aromatase Inhibition : A study focused on a series of pyrazolone derivatives demonstrated their capability as aromatase inhibitors. The lead compound displayed an IC50 value significantly lower than that of letrozole, indicating strong potential for therapeutic applications in hormone-dependent cancers .

- Antibacterial Evaluation : Another investigation assessed the antibacterial efficacy of various synthesized pyrazolone derivatives against a panel of bacterial strains. The results highlighted several compounds with noteworthy activity levels, particularly against Gram-positive bacteria .

Q & A

Q. How can researchers optimize the synthesis of this compound given its complex heterocyclic structure?

Methodological Answer: The compound’s synthesis involves multi-step reactions, including the formation of the pyrazolone core, bromo-indoloquinoxaline coupling, and substituent introduction. Key steps include:

- Coupling Reactions: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for bromo-indoloquinoxaline integration .

- Acetylation: Optimize reaction time and temperature for the acetyl group attachment to avoid side products (e.g., over-acylation) .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .

- Purification: Column chromatography (silica gel, gradient elution) or recrystallization (DMF/EtOH) improves purity .

Q. What analytical techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR to verify substituent positions (e.g., methyl group at position 5, chlorophenyl ethylidene moiety) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray Crystallography: Resolve ambiguities in stereochemistry (e.g., ethylidene configuration) .

- IR Spectroscopy: Identify functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹) .

Q. How does the compound’s solubility impact experimental design?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO (common for biological assays) and chloroform/DCM (for synthetic steps). Adjust solvent polarity to prevent aggregation .

- Derivatization: Introduce hydrophilic groups (e.g., sulfonate) via post-synthetic modification to enhance aqueous solubility for in vitro studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

Methodological Answer:

- Standardized Assays: Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .

- Dose-Response Curves: Quantify IC50 values under controlled conditions (pH, temperature) to compare potency .

- Metabolic Stability Tests: Use liver microsomes to assess if discrepancies arise from differential metabolite formation .

Q. How can computational modeling guide the study of this compound’s enzyme inhibition?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., 14-α-demethylase in fungi) .

- MD Simulations: Run 100-ns simulations in GROMACS to evaluate binding stability and identify key residues (e.g., hydrogen bonds with quinoxaline-N) .

- QSAR Models: Corporate substituent effects (e.g., bromo vs. chloro) to design derivatives with improved affinity .

Q. What experimental designs are suitable for studying substituent effects on bioactivity?

Methodological Answer:

- Fragment-Based Screening: Synthesize analogs with systematic substitutions (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) and test in enzyme inhibition assays .

- Statistical DoE: Apply a 3-factor factorial design (concentration, temperature, solvent) to optimize reaction yields .

- SAR Analysis: Cluster bioactivity data (e.g., PCA) to identify critical substituents driving efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.